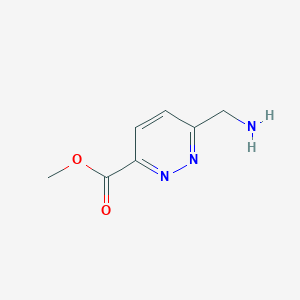

![molecular formula C11H7NO B11916999 Furo[2,3-b]quinoline CAS No. 268-95-1](/img/structure/B11916999.png)

Furo[2,3-b]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furo[2,3-b]quinoline is a heterocyclic compound that features a fused structure combining a furan ring and a quinoline moiety. This compound is notable for its presence in various natural products and its significant pharmacological activities. It is commonly found in plants of the Rutaceae family and has been studied for its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Furo[2,3-b]quinoline can be synthesized through several methods. One common approach involves the recyclization reaction of 1-acetyl-N-phenylcyclopropanecarboxamide in the presence of a catalyst such as tin(IV) chloride . Another method includes the Suzuki coupling between appropriate boronic acids and 2-iodoaniline, followed by reaction with aldehydes in the presence of a catalytic amount of iron(III) chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests their potential for industrial application. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.

Analyse Chemischer Reaktionen

Reaktionstypen: Furo[2,3-b]chinolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene (Chlor, Brom), Alkylhalogenide.

Hauptprodukte:

Oxidation: Bildung von Chinolin-N-oxiden.

Reduktion: Bildung von Dihydrochinolin-Derivaten.

Substitution: Bildung von halogenierten oder alkylierten Chinolin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Furo[2,3-b]chinolin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.

Biologie: Es wird auf seine antimikrobiellen und antiprotozoalen Eigenschaften untersucht.

5. Wirkmechanismus

Der Wirkmechanismus von Furo[2,3-b]chinolin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. So hemmen beispielsweise bestimmte Derivate die Acetylcholinesterase, ein Enzym, das für den Abbau von Acetylcholin im Nervensystem verantwortlich ist. Diese Hemmung kann die cholinerge Übertragung verbessern, was bei der Behandlung von Erkrankungen wie Alzheimer-Krankheit von Vorteil ist . Darüber hinaus ermöglichen seine antioxidativen Eigenschaften, dass es die DNA vor oxidativem Schaden schützt, indem es freie Radikale stabilisiert .

Wirkmechanismus

The mechanism of action of furo[2,3-b]quinoline involves its interaction with various molecular targets. For instance, certain derivatives inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer’s disease . Additionally, its antioxidant properties allow it to protect DNA from oxidative damage by stabilizing free radicals .

Vergleich Mit ähnlichen Verbindungen

Furo[2,3-b]chinolin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Furo[3,2-c]chinolin: Diese Verbindung enthält ebenfalls eine kondensierte Furan- und Chinolinstruktur, unterscheidet sich jedoch in der Position der Furanringanbindung.

Furo[2,3-c]pyridin: Strukturell ähnlich, jedoch mit einem Pyridinring anstelle eines Chinolinrings.

Eindeutigkeit: Furo[2,3-b]chinolin ist aufgrund seines spezifischen Fusionsmusters einzigartig, das ihm besondere pharmakologische Eigenschaften verleiht. Seine Fähigkeit, freie Radikale zu stabilisieren und die Acetylcholinesterase zu hemmen, unterscheidet es von anderen ähnlichen Verbindungen .

Schlussfolgerung

Furo[2,3-b]chinolin ist eine vielseitige Verbindung mit einem erheblichen Potenzial in verschiedenen Bereichen, darunter Chemie, Biologie, Medizin und Industrie. Seine einzigartige Struktur und seine pharmakologischen Eigenschaften machen es zu einem wertvollen Forschungs- und Entwicklungsobjekt.

Eigenschaften

IUPAC Name |

furo[2,3-b]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c1-2-4-10-8(3-1)7-9-5-6-13-11(9)12-10/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQIASNSOZAUEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=COC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483054 |

Source

|

| Record name | Furo[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268-95-1 |

Source

|

| Record name | Furo[2,3-b]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,10-Dioxa-2-azaspiro[4.5]decane-1-thione](/img/structure/B11916928.png)

![7-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B11916972.png)

![8-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916980.png)

![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

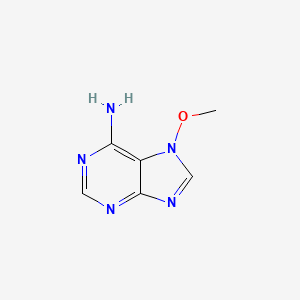

![2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11917018.png)